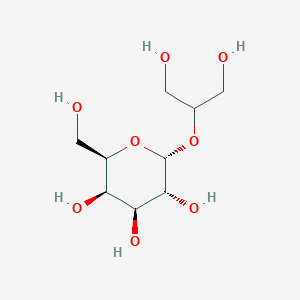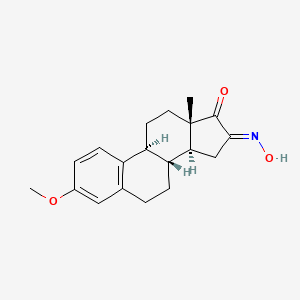
3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime is a steroid. It derives from a hydride of an estrane.
Scientific Research Applications
High-Performance Liquid Chromatography
Research by Wölfling, Schneider, and Péter (1999) developed high-performance liquid chromatographic methods for the separation of isomers of 17-hydroxy-16-hydroxymethyl-3-methoxyestra-1,3,5(10)-triene, related to 3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime. This chromatographic analysis is significant for understanding the formation and separation of different isomers with varying biological activities (Wölfling, Schneider, & Péter, 1999).
Stereoselectivity in Chemical Reactions
Bull and Kaiser (1994) studied the stereoselectivity in the epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes, closely related to the compound . Their findings contribute to understanding how chemical modifications of steroid structures can lead to different molecular configurations and potentially different biological activities (Bull & Kaiser, 1994).
Synthesis of Steroid Hormone Analogues
Bull and Steer (1991) investigated the chemoselective differentiation of hydroxy groups in related steroidal compounds, leading to the synthesis of novel steroid hormone analogues. This research is pivotal for the development of new therapeutic agents based on modified steroid structures (Bull & Steer, 1991).
Determination of C-16 Configuration in Steroids
Sohár et al. (1992) focused on the stereochemical aspects of steroids similar to 3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime. Their work on the determination of C-16 configuration contributes to a deeper understanding of how stereochemistry affects the biological function of these compounds (Sohár et al., 1992).
Molecular Structure Analysis
Starova et al. (2004) conducted X-ray diffraction analysis to establish the molecular structures of derivatives of 3-methoxyestra-1,3,5(10)-trienes. Understanding the exact molecular configuration is crucial for assessing the interaction of these compounds with biological targets (Starova et al., 2004).
properties
CAS RN |
40822-17-1 |
|---|---|
Product Name |
3-Methoxyestra-1,3,5(10)-triene-16,17-dione 16-oxime |
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16E)-16-hydroxyimino-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23NO3/c1-19-8-7-14-13-6-4-12(23-2)9-11(13)3-5-15(14)16(19)10-17(20-22)18(19)21/h4,6,9,14-16,22H,3,5,7-8,10H2,1-2H3/b20-17+/t14-,15-,16+,19+/m1/s1 |
InChI Key |
CZHINTJOYWQKED-JQQXAHOJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C/C(=N\O)/C2=O)CCC4=C3C=CC(=C4)OC |
SMILES |
CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)OC |
Canonical SMILES |
CC12CCC3C(C1CC(=NO)C2=O)CCC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,2(1)S)8-ethenyl-2(1),2(2)-bis(methoxycarbonyl)-13-(3-methoxy-3-oxopropyl)-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-17-propanoic acid](/img/structure/B1241055.png)
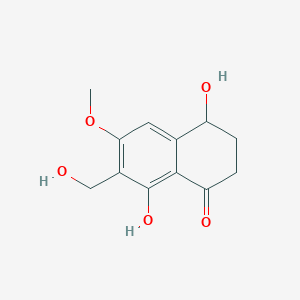
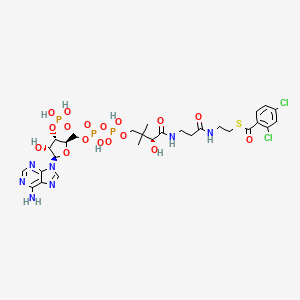
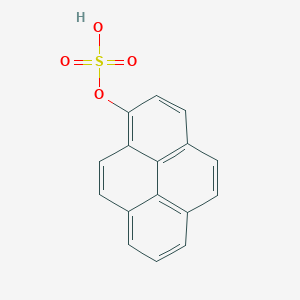
![TG(20:0/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241061.png)
![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)
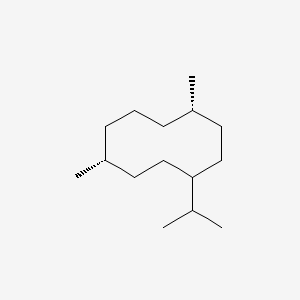
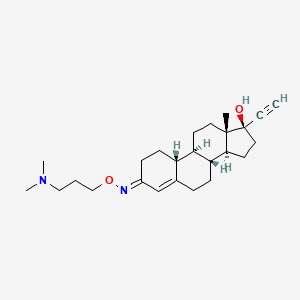
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)

![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)


